1,3-Dimethyl-1H-indazol-6-ol
CAS No.:
Cat. No.: VC16226792
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2O |
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Molecular Weight | 162.19 g/mol |
IUPAC Name | 1,3-dimethylindazol-6-ol |
Standard InChI | InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3 |
Standard InChI Key | XLGKSXWTTFOOGY-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=C1C=CC(=C2)O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 1,3-Dimethyl-1H-indazol-6-ol is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol. The indazole core consists of a six-membered benzene ring fused to a five-membered pyrazole ring containing two nitrogen atoms. Key substituents include:
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Methyl group (-CH₃) at position 1 (N1) of the pyrazole ring.
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Methyl group (-CH₃) at position 3 (C3) of the benzene ring.
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Hydroxyl group (-OH) at position 6 (C6) of the benzene ring.
The presence of these groups influences electronic distribution, solubility, and reactivity. For example, the hydroxyl group enhances polarity, while methyl groups contribute to steric effects and lipophilicity.
Table 1: Comparative Physicochemical Properties of Selected Indazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (Water) |
---|---|---|---|---|
1,3-Dimethyl-1H-indazol-6-ol | C₉H₁₀N₂O | 162.19 | 1.8* | Low |
1-Methyl-1H-indazol-6-amine | C₈H₉N₃ | 147.18 | 1.2 | Moderate |
3-Chloro-1H-indazol-6-ol | C₇H₅ClN₂O | 168.58 | 2.1 | Low |
*Estimated via computational methods using ChemDraw.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1,3-Dimethyl-1H-indazol-6-ol can be inferred from methodologies used for analogous indazole derivatives. A plausible route involves:
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Indazole Core Formation: Cyclization of substituted phenylhydrazines with aldehydes or ketones under acidic or basic conditions. For example, reacting 3-methyl-4-hydroxyphenylhydrazine with acetone in the presence of HCl may yield the indazole scaffold.
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Methylation: Sequential alkylation at N1 and C3 positions using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in polar aprotic solvents (e.g., DMF or DMSO) with a base like potassium carbonate (K₂CO₃).
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization; 50–60°C for methylation.
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Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization; phase-transfer catalysts (e.g., tetrabutylammonium bromide) for methylation.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients (30–70% ethyl acetate).
Industrial Scalability
Industrial production would require optimization of:
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Solvent Recovery Systems: To minimize waste in methylation steps.
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Catalyst Recycling: Heterogeneous catalysts (e.g., immobilized Cu nanoparticles) to enhance reaction efficiency.
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Process Analytical Technology (PAT): Real-time monitoring via HPLC to ensure consistent yield and purity.
Biological Activities and Mechanisms
Hypothesized Mechanism for 1,3-Dimethyl-1H-indazol-6-ol:
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Receptor Tyrosine Kinase Inhibition: Competitive binding to ATP pockets in kinases like EGFR or VEGFR.
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ROS Generation: Hydroxyl group-mediated oxidative stress in cancer cells.
Antimicrobial Activity
Methyl and hydroxyl substituents may enhance interactions with bacterial cell membranes. For example:
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Gram-Positive Bacteria: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Biofilm Disruption: Hydrophobic methyl groups may interfere with biofilm matrix integrity.
Applications in Drug Development
Lead Compound Optimization
Structural modifications to improve pharmacokinetic properties:
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Prodrug Synthesis: Esterification of the hydroxyl group to enhance bioavailability.
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Halogenation: Introducing fluorine at C4 to increase metabolic stability.
Table 2: Hypothetical ADMET Profile of 1,3-Dimethyl-1H-indazol-6-ol
Parameter | Prediction |
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Oral Bioavailability | Moderate (30–40%) |
Plasma Protein Binding | 85–90% |
CYP3A4 Inhibition | Low |
hERG Inhibition Risk | Low |
Neurological Applications
Indazoles interact with serotonin (5-HT) and dopamine receptors. Methyl groups may enhance blood-brain barrier permeability, making this compound a candidate for:
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Antidepressant Development: 5-HT1A receptor partial agonism.
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Neuroprotection: Attenuation of oxidative stress in neurodegenerative models.
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No data on acute or chronic toxicity profiles.
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Synthetic Accessibility: Scalability of multi-step methylation processes.
Research Priorities
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Comprehensive SAR Studies: Systematic variation of substituents at C3 and C6.
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Target Identification: Proteomic profiling to identify binding partners.
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Formulation Development: Nanocrystal or liposomal delivery systems to overcome solubility limitations.
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